Cas no 41451-81-4 (AG)

AG structure
AG Chemische en fysische eigenschappen
Naam en identificatie
-
- Auroglaucin
- 2-[(1E,3E,5E)-1,3,5-Heptatrienyl]-3,6-dihydroxy-5-(3-methyl-2-butenyl)benzaldehyde
- 2-[(1E,3E,5E)-hepta-1,3,5-trienyl]-3,6-dihydroxy-5-(3-methylbut-2-enyl)benzaldehyde
- Q27136685
- CHEBI:68191
- DTXSID501126018
- 41451-81-4
- BENZALDEHYDE, 2-(1,3,5-HEPTATRIENYL)-3,6-DIHYDROXY-5-(3-METHYL-2-BUTENYL)-
- Auroglaucine
- Benzaldehyde, 2-(1,3,5-heptatrienyl)-3,6-dihydroxy-5-(3-methyl-2-butenyl)-, (E,E,E)-
- Benzaldehyde, 2-(1E,3E,5E)-1,3,5-heptatrien-1-yl-3,6-dihydroxy-5-(3-methyl-2-buten-1-yl)-
- F5EUT2L56J
- 2-(1E,3E,5E)-1,3,5-Heptatrien-1-yl-3,6-dihydroxy-5-(3-methyl-2-buten-1-yl)benzaldehyde
- BDBM50350089
- CHEMBL1813666
- 2-((1E,3E,5E)-Hepta-1,3,5-trien-1-yl)-3,6-dihydroxy-5-(3-methylbut-2-en-1-yl)benzaldehyde
- AG
-
- Inchi: InChI=1S/C19H22O3/c1-4-5-6-7-8-9-16-17(13-20)19(22)15(12-18(16)21)11-10-14(2)3/h4-10,12-13,21-22H,11H2,1-3H3/b5-4+,7-6+,9-8+
- InChI-sleutel: ZKBCBIRBLMTSPC-ZAJAATJQSA-N
- LACHT: CC=CC=CC=CC1=C(C=C(C(=C1C=O)O)CC=C(C)C)O
Berekende eigenschappen
- Exacte massa: 298.156895
- Monoisotopische massa: 298.156895
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 22
- Aantal draaibare bindingen: 6
- Complexiteit: 455
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 3
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 5.4
- Topologisch pooloppervlak: 57.5
Experimentele eigenschappen
- Dichtheid: 1.113
- Kookpunt: 477.1°C at 760 mmHg
- Vlampunt: 256.5°C
- Brekindex: 1.624
AG Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
BioAustralis | BIA-A2918-1 mg |
Auroglaucin |
41451-81-4 | >95% by HPLC | 1mg |
$644.00 | 2023-07-10 | |
BioAustralis | BIA-A2918-1mg |
Auroglaucin |
41451-81-4 | >95% by HPLC | 1mg |
$700.00 | 2024-09-27 | |
BioAustralis | BIA-A2918-0.25mg |
Auroglaucin |
41451-81-4 | >95% by HPLC | 0.25mg |
$200.00 | 2024-09-27 | |
BioAustralis | BIA-A2918-0.25 mg |
Auroglaucin |
41451-81-4 | >95% by HPLC | 0.25 mg |
$184.00 | 2023-07-10 |
AG Gerelateerde literatuur
-
1. 216. Studies in relation to biosynthesis. Part XXXVII. Some structures derived from acetic acid by two pathwaysA. J. Birch,A. J. Ryan,J. Schofield,Herchel Smith J. Chem. Soc. 1965 1231
-
2. 173. Studies in relation to biosynthesis. Part XXII. Palitantin and cyclopaldic acidA. J. Birch,M. Kocor J. Chem. Soc. 1960 866
-
3. Formula index
-
H. Raistrick,Robert Robinson,A. R. Todd J. Chem. Soc. 1937 80
-
Huomiao Ran,Shu-Ming Li Nat. Prod. Rep. 2021 38 240
41451-81-4 (AG) Gerelateerde producten
- 2680886-61-5(benzyl N-4-(fluorosulfonyl)-3-methylphenylcarbamate)
- 2034390-48-0(N-(1-{1,2,4triazolo4,3-bpyridazin-6-yl}pyrrolidin-3-yl)pyridine-2-carboxamide)
- 23238-40-6(Ethylene glycol monodecyl ether)
- 189347-51-1(Cyclopropyl(4-methoxy-3-methylphenyl)methanone)
- 675596-31-3(2'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde)
- 338781-51-4(N-benzyl-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide)
- 1040675-09-9(N-(4-ethoxyphenyl)-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide)
- 949015-56-9(5-(4-Acetamidophenyl)furan-2-carboxylic acid)
- 2169761-75-3((E)-5-chloro-2-methylbenzaldehyde oxime)
- 37461-62-4(5-Trifluoromethyl-1,3,4thiadiazole-2-thiol)
Aanbevolen leveranciers
Henan Dongyan Pharmaceutical Co., Ltd
Goudlid
CN Leverancier
Bulk

Hubei Henglvyuan Technology Co., Ltd
Goudlid
CN Leverancier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Goudlid
CN Leverancier
Bulk

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Goudlid
CN Leverancier
Bulk

PRIBOLAB PTE.LTD
Goudlid
CN Leverancier
Reagentie
